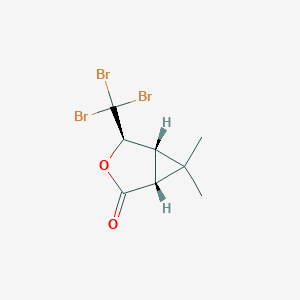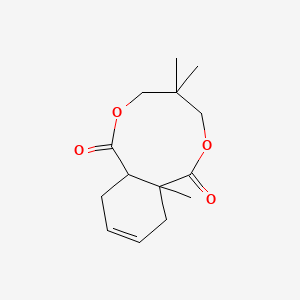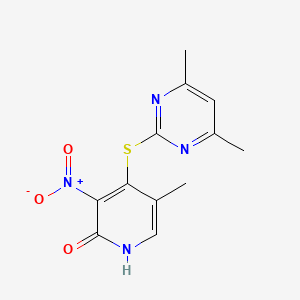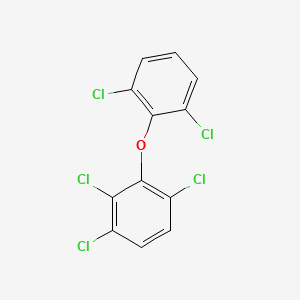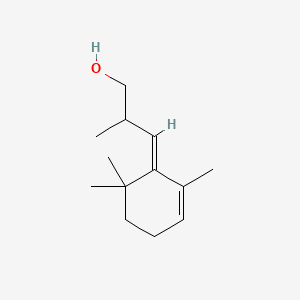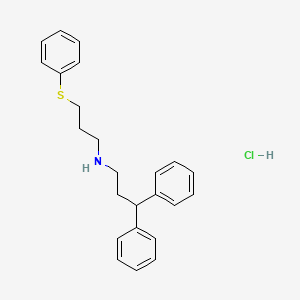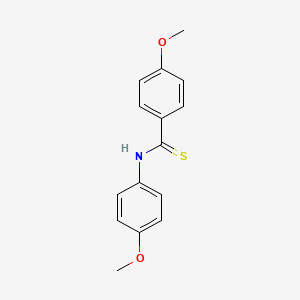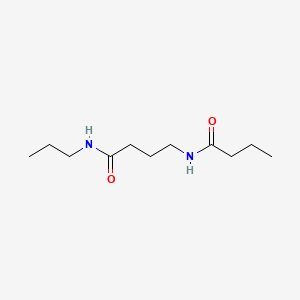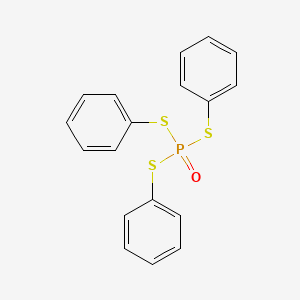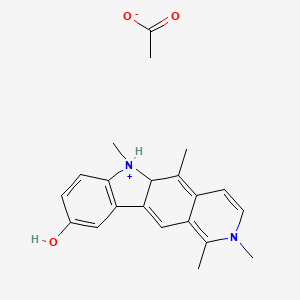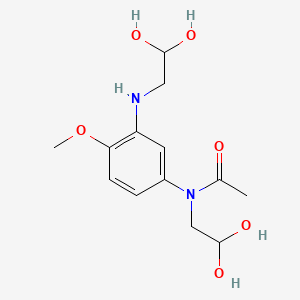
N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide is a complex organic compound that features multiple functional groups, including hydroxyl, amino, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide likely involves multiple steps, including the formation of the acetamide group and the introduction of dihydroxyethyl and methoxy groups. A possible synthetic route could involve:
Formation of the acetamide group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride.
Introduction of dihydroxyethyl groups: This step may involve the reaction of the intermediate compound with ethylene oxide or ethylene glycol under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions in batch or continuous reactors. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide may include other acetamide derivatives with hydroxyl, amino, and methoxy groups. These compounds could have similar chemical properties but may differ in their specific applications or biological activities. Examples of similar compounds include:
- N-(Dihydroxyethyl)-N-(4-methoxyphenyl)acetamide
- N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide
Conclusion
This compound is a complex organic compound with potential applications in various fields. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound’s unique structure and functional groups make it an interesting subject for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
71617-27-1 |
|---|---|
Molekularformel |
C13H20N2O6 |
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
N-(2,2-dihydroxyethyl)-N-[3-(2,2-dihydroxyethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C13H20N2O6/c1-8(16)15(7-13(19)20)9-3-4-11(21-2)10(5-9)14-6-12(17)18/h3-5,12-14,17-20H,6-7H2,1-2H3 |
InChI-Schlüssel |
JYIGKMVRDSMPFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CC(O)O)C1=CC(=C(C=C1)OC)NCC(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



